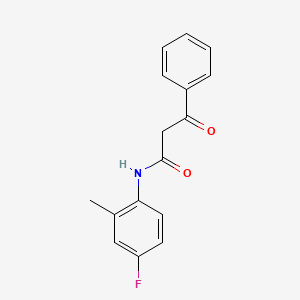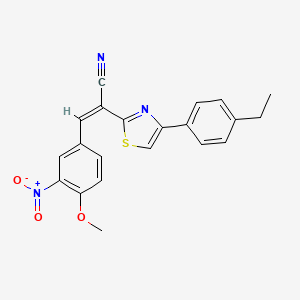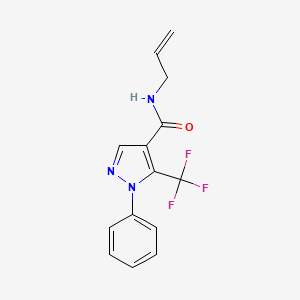![molecular formula C9H8O5 B2866409 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid CAS No. 125812-00-2](/img/structure/B2866409.png)
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid is an organic compound belonging to the furan family This compound features a furan ring substituted with a carboxylic acid group and a methoxy-oxopropenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the desired product. The reaction conditions generally include the use of a base such as pyridine or triethylamine, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The methoxy-oxopropenyl group can be reduced to form the corresponding alcohol.
Substitution: The carboxylic acid group can be converted to other functional groups, such as esters or amides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by reaction with alcohols or amines to form esters or amides, respectively.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(1E)-3-hydroxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy-oxopropenyl group can participate in conjugation with other functional groups, affecting the compound’s reactivity and stability. The furan ring provides a rigid and planar structure, which can interact with aromatic residues in proteins, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Lacks the methoxy-oxopropenyl group, making it less reactive in certain types of chemical reactions.
5-hydroxy-2-furancarboxylic acid: Contains a hydroxyl group instead of the methoxy-oxopropenyl group, leading to different reactivity and applications.
2,5-furandicarboxylic acid: Contains two carboxylic acid groups, making it more suitable for polymerization reactions.
Uniqueness
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methoxy-oxopropenyl group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in organic synthesis and materials science.
Propiedades
IUPAC Name |
5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3,(H,11,12)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQECYSYOJERH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B2866329.png)


![6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2866339.png)
![5-[(ethylsulfanyl)methyl]-N-(2-oxo-1-phenylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2866340.png)
![3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2866342.png)
![4-(3-methylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2866343.png)
![3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2866344.png)
![2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine](/img/structure/B2866345.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2866348.png)

